molecular formula C14H19NO3 B14909234 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol

Cat. No.: B14909234
M. Wt: 249.30 g/mol
InChI Key: DHOOMPBAHIAQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a benzodioxole derivative featuring a cyclopentyl(methyl)amino substituent attached via a methylene group at the 6-position of the benzo[d][1,3]dioxol-5-ol scaffold. This compound is structurally related to antitumor agents such as AP-02 (a benzo[d][1,3]dioxol-5-ol derivative), which acts via cell cycle arrest in cancer cells .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

6-[[cyclopentyl(methyl)amino]methyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C14H19NO3/c1-15(11-4-2-3-5-11)8-10-6-13-14(7-12(10)16)18-9-17-13/h6-7,11,16H,2-5,8-9H2,1H3

InChI Key

DHOOMPBAHIAQNU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1O)OCO2)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. The cyclopentyl and methylamino groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring, especially at positions ortho to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol and selected analogs:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound : this compound Cyclopentyl(methyl)aminomethyl 291.3 (calculated) Not explicitly reported; inferred antitumor/neurological activity
6-((3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol Morpholino and phenolic groups 513.6 Antioxidant or kinase inhibition (hypothesized)
6-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol Pyrrolidinyl and 4-bromophenyl 444.3 Potential anticancer (bromine enhances electrophilic reactivity)
6-Methoxy-5-(3,4,5-trimethoxyphenethyl)benzo[d][1,3]dioxol-4-ol (Compound 3-1) Trimethoxyphenethyl 374.4 Antitumor (IC₅₀ = 14.8 µM vs. KB cells)
n-Cyclopentylbenzo[d][1,3]dioxol-5-amine Direct cyclopentylamine 205.25 Pharmaceutical intermediate (structural simplicity)

Key Differences and Implications

In contrast, the rigid 4-bromophenyl group in the pyrrolidine analog () may restrict motion but enhance π-π stacking in hydrophobic pockets .

Lipophilicity and Bioavailability: The cyclopentyl(methyl)amino group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over polar analogs like 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid (logP ~1.8) .

Biological Activity Trends: Dihydrostilbene derivatives (e.g., Compound 3-1) demonstrate micromolar-range antitumor activity, suggesting that extended aromatic systems (e.g., phenethyl groups) enhance cytotoxicity . The target compound’s tertiary amine may interact with acidic residues in enzymatic pockets, analogous to metabotropic glutamate receptor agonists like (trans)-1-amino-cyclopentyl-1,3-dicarboxylate (ACPD) .

Antitumor Potential

  • AP-02, a structurally simple benzo[d][1,3]dioxol-5-ol derivative, induces G0/G1 phase arrest in COLO 205 cells . The target compound’s cyclopentyl(methyl)amino group may enhance potency by modulating apoptosis pathways or kinase inhibition.
  • Pyrrolidine and morpholino analogs () highlight the importance of nitrogen-containing substituents in targeting cancer cell proliferation .

Biological Activity

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a synthetic compound that has garnered attention for its potential biological activity, particularly in the realm of cancer therapeutics. The compound's structure includes a benzo[d][1,3]dioxole core, which is a common feature in many bioactive molecules. This article provides a detailed overview of the biological activity associated with this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H19_{19}N\O3_{3}
  • Key Functional Groups : Hydroxyl group (-OH), cyclopentyl group, and methylamino group.

The presence of these groups contributes to its chemical diversity and reactivity, which are crucial for its biological activity.

Research indicates that this compound exhibits significant anticancer properties. Its mechanisms include:

  • Microtubule Modulation : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by interacting with microtubule dynamics. This effect is critical for disrupting mitotic processes in rapidly dividing cancer cells.
  • Cellular Signaling Pathways : Studies suggest that it may influence key signaling pathways related to cell survival and proliferation, although further research is needed to elucidate the complete interaction profile with various biological targets.

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate potent activity at low concentrations.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Microtubule disruption
HeLa (Cervical Cancer)12Cell cycle arrest

Structural Activity Relationship (SAR)

Comparative studies with structurally similar compounds have been conducted to understand the SAR of this compound. The following table summarizes some related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
6-(Methylamino)benzo[d][1,3]dioxoleContains a methylamino groupLacks cyclopentyl group
2-(Cyclohexylmethylamino)phenolCyclohexyl instead of cyclopentylDifferent core structure
4-(Cyclobutylmethylamino)-2-hydroxybenzaldehydeCyclobutyl group presentAldehyde functional group

These comparisons highlight how variations in substituents affect biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings support its development as a candidate for cancer therapy.
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.